molecular formula C21H20N2O4 B2369408 (Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-N-ethylindoline-2-carboxamide CAS No. 1101640-13-4

(Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-N-ethylindoline-2-carboxamide

Cat. No. B2369408
CAS RN: 1101640-13-4
M. Wt: 364.401
InChI Key: PGAXGSHSSNAXCV-NTMALXAHSA-N
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Description

(Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-N-ethylindoline-2-carboxamide, also known as BEI-9, is a synthetic compound that has been gaining attention in the scientific community for its potential applications in the field of medicine.

Scientific Research Applications

Metal–Organic Frameworks

The compound (Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-N-ethylindoline-2-carboxamide has been studied in the context of metal–organic frameworks (MOFs). A study by Sun et al. (2012) explores the synthesis, structure, thermostability, and luminescence of carboxylate-assisted ethylamide metal–organic frameworks. These frameworks exhibit unique topologies and interpenetrating structures, contributing to their stability and luminescent properties (Sun et al., 2012).

KCNQ2 Opener Activity

In the field of biochemistry, this compound has been associated with KCNQ2 opener activity. Wu et al. (2004) identified derivatives of this compound as highly potent and efficacious KCNQ2 openers, showing significant activity in reducing neuronal hyperexcitability in rat hippocampal slices (Wu et al., 2004).

Antibacterial and Antifungal Activities

The compound has been used in reactions with nucleophilic reagents containing nitrogen and sulfur. Shiba et al. (2010) reported that some products of these reactions exhibited moderate activities against antibacterial and antifungal agents (Shiba et al., 2010).

Synthesis of Heterocyclic Compounds

Elmagd et al. (2017) utilized derivatives of this compound as a precursor for the synthesis of various heterocyclic ring systems, including imidazole and oxadiazole, which were also assessed for their antimicrobial activity (Elmagd et al., 2017).

Polymerizable Visible Light Initiators

In the field of material sciences, Yang et al. (2018) synthesized acrylated derivatives of this compound for use as one-component visible light initiators. These initiators displayed good photopolymerization performance and high migration stability in their initiated cured films (Yang et al., 2018).

Formation of 1-Acyloxyiminium Salts

Bottomley and Boyd (1980) studied the acylation of tertiary carboxamides, including derivatives of this compound. They explored the formation of 1-acyloxyiminium salts and their subsequent reactions to yield various intermediates (Bottomley & Boyd, 1980).

RAFT Polymerization

Mori et al. (2005) conducted RAFT (Reversible Addition−Fragmentation chain Transfer) polymerization of monosubstituted acrylamides with an amino acid moiety, derived from this compound. The study focused on achieving controlled molecular weight and low polydispersity (Mori et al., 2005).

Mechanism of Action

Action Environment:

Environmental factors (e.g., pH, temperature, and co-administered substances) influence drug action. Stability under varying conditions affects its therapeutic efficacy. Investigating these factors ensures optimal use and storage.

1: Read more about the intramolecular migration of carboxyl groups during para-hydroxybenzoate catabolism 2: Compound details on Sigma-Aldrich 3: CTDbase entry for the compound

properties

IUPAC Name

1-[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-N-ethyl-2,3-dihydroindole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-2-22-21(25)17-12-15-5-3-4-6-16(15)23(17)20(24)10-8-14-7-9-18-19(11-14)27-13-26-18/h3-11,17H,2,12-13H2,1H3,(H,22,25)/b10-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGAXGSHSSNAXCV-NTMALXAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)C=CC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)/C=C\C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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